molecular formula C12H14Cl2N2O2 B14949043 tert-Butyl (2E)-2-(2,4-dichlorobenzylidene)hydrazinecarboxylate

tert-Butyl (2E)-2-(2,4-dichlorobenzylidene)hydrazinecarboxylate

Cat. No.: B14949043
M. Wt: 289.15 g/mol
InChI Key: VKHBLEHQVXQWQS-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is a chemical compound that belongs to the class of hydrazinecarboxylates It is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a hydrazinecarboxylate moiety

Preparation Methods

The synthesis of TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the reaction of tert-butyl hydrazinecarboxylate with a suitable dichlorophenyl aldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve efficient and cost-effective production.

Chemical Reactions Analysis

TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

TERT-BUTYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

tert-butyl N-[(E)-(2,4-dichlorophenyl)methylideneamino]carbamate

InChI

InChI=1S/C12H14Cl2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-7H,1-3H3,(H,16,17)/b15-7+

InChI Key

VKHBLEHQVXQWQS-VIZOYTHASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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